molecular formula C14H6Cl2N2O2S3 B14668535 1,1'-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) CAS No. 40939-77-3

1,1'-Sulfonylbis(4-chloro-3-isothiocyanatobenzene)

Cat. No.: B14668535
CAS No.: 40939-77-3
M. Wt: 401.3 g/mol
InChI Key: FHJHLWIUWGIZCO-UHFFFAOYSA-N
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Description

1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) is a chemical compound with the molecular formula C14H6Cl2N2O4S. It is known for its unique structure, which includes two isothiocyanate groups attached to a sulfonylbis(4-chlorobenzene) backbone. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

The synthesis of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) typically involves the reaction of 4-chloro-3-isothiocyanatobenzene with a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the sulfonylation process. Industrial production methods may involve large-scale sulfonylation reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, altering their structure and function. This reactivity is exploited in various applications, including labeling and modifying proteins and other biomolecules .

Comparison with Similar Compounds

1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of 1,1’-Sulfonylbis(4-chloro-3-isothiocyanatobenzene) due to its isothiocyanate groups.

Properties

CAS No.

40939-77-3

Molecular Formula

C14H6Cl2N2O2S3

Molecular Weight

401.3 g/mol

IUPAC Name

1-chloro-4-(4-chloro-3-isothiocyanatophenyl)sulfonyl-2-isothiocyanatobenzene

InChI

InChI=1S/C14H6Cl2N2O2S3/c15-11-3-1-9(5-13(11)17-7-21)23(19,20)10-2-4-12(16)14(6-10)18-8-22/h1-6H

InChI Key

FHJHLWIUWGIZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)N=C=S)N=C=S)Cl

Origin of Product

United States

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